Cas no 85185-24-6 (3-{(tert-butoxy)carbonylamino}pentanedioic acid)

3-{(tert-Butoxy)carbonylamino}pentanedioic acid is a protected amino dicarboxylic acid derivative, commonly utilized in peptide synthesis and organic transformations. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, enabling selective deprotection under mild acidic conditions while maintaining stability during synthetic procedures. The presence of two carboxylic acid moieties enhances its versatility as a bifunctional linker or intermediate in the preparation of complex molecules. This compound is particularly valuable in medicinal chemistry and bioconjugation, where controlled amine reactivity is required. Its crystalline form ensures consistent purity, facilitating reproducible results in research and industrial applications.
3-{(tert-butoxy)carbonylamino}pentanedioic acid structure
85185-24-6 structure
Product Name:3-{(tert-butoxy)carbonylamino}pentanedioic acid
CAS No:85185-24-6
MF:C10H17NO6
MW:247.24508357048
MDL:MFCD03002699
CID:2152361
PubChem ID:20480690
Update Time:2025-05-21

3-{(tert-butoxy)carbonylamino}pentanedioic acid Chemical and Physical Properties

Names and Identifiers

    • 3-tert-butoxycarbonylaminopentanedioic acid
    • 3-(tert-butoxycarbonylamino)pentanedioic acid
    • 3-[N-(tert-butoxycarbonyl)amino]pentanedioic acid
    • 3-{(tert-butoxy)carbonylamino}pentanedioic acid
    • MDL: MFCD03002699
    • Inchi: 1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(4-7(12)13)5-8(14)15/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)
    • InChI Key: WGYXEDFGBWPHCX-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(=O)O)CC(=O)O)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8

3-{(tert-butoxy)carbonylamino}pentanedioic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0990561-1g
3-tert-butoxycarbonylaminopentanedioic acid
85185-24-6 95%
1g
$550 2024-08-02
Enamine
EN300-817810-0.05g
3-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
85185-24-6 95.0%
0.05g
$959.0 2025-02-21
Enamine
EN300-817810-0.1g
3-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
85185-24-6 95.0%
0.1g
$1005.0 2025-02-21
Enamine
EN300-817810-0.25g
3-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
85185-24-6 95.0%
0.25g
$1051.0 2025-02-21
Enamine
EN300-817810-0.5g
3-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
85185-24-6 95.0%
0.5g
$1097.0 2025-02-21
Enamine
EN300-817810-1.0g
3-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
85185-24-6 95.0%
1.0g
$1142.0 2025-02-21
Enamine
EN300-817810-2.5g
3-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
85185-24-6 95.0%
2.5g
$2240.0 2025-02-21
Enamine
EN300-817810-5.0g
3-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
85185-24-6 95.0%
5.0g
$3313.0 2025-02-21
Enamine
EN300-817810-10.0g
3-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
85185-24-6 95.0%
10.0g
$4914.0 2025-02-21
Enamine
EN300-817810-1g
3-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
85185-24-6
1g
$1142.0 2023-09-02

Additional information on 3-{(tert-butoxy)carbonylamino}pentanedioic acid

Recent Advances in the Study of 3-{(tert-butoxy)carbonylamino}pentanedioic acid (CAS: 85185-24-6)

3-{(tert-butoxy)carbonylamino}pentanedioic acid (CAS: 85185-24-6) is a protected amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, often utilized as a building block in peptide synthesis, has been the subject of recent studies exploring its potential applications in drug development, enzyme inhibition, and biomaterial design. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability, making it a valuable intermediate in organic synthesis.

Recent research has focused on optimizing the synthesis of 3-{(tert-butoxy)carbonylamino}pentanedioic acid to improve yield and purity. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel catalytic method using palladium-based catalysts, which reduced reaction times and minimized byproduct formation. This advancement is particularly relevant for large-scale pharmaceutical production, where efficiency and cost-effectiveness are critical.

In the context of drug development, 3-{(tert-butoxy)carbonylamino}pentanedioic acid has been investigated as a precursor for glutamate receptor modulators. Glutamate receptors play a pivotal role in neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's potential in designing allosteric modulators that could selectively target specific receptor subtypes, offering a promising avenue for therapeutic intervention with reduced side effects.

Beyond its pharmaceutical applications, this compound has also been explored in biomaterial science. Researchers have incorporated 3-{(tert-butoxy)carbonylamino}pentanedioic acid into biodegradable polymers to create scaffolds for tissue engineering. A recent publication in Advanced Materials (2024) reported that these scaffolds exhibited enhanced biocompatibility and mechanical properties, making them suitable for regenerative medicine applications, particularly in cartilage repair.

The safety and toxicological profile of 3-{(tert-butoxy)carbonylamino}pentanedioic acid has also been a focus of recent investigations. A comprehensive toxicology study published in Regulatory Toxicology and Pharmacology (2023) confirmed the compound's low toxicity in vitro and in vivo, supporting its suitability for further preclinical development. These findings are crucial for regulatory approval processes and future clinical trials.

In conclusion, 3-{(tert-butoxy)carbonylamino}pentanedioic acid (CAS: 85185-24-6) continues to be a compound of significant interest in multiple research domains. Recent advancements in its synthesis, drug development applications, and biomaterial uses underscore its versatility and potential. Future research directions may include exploring its role in targeted drug delivery systems and further optimizing its synthetic pathways for industrial-scale production.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk